(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
Description
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate belongs to the benzofuran-3-one class, characterized by a fused benzofuran core with a ketone group at position 3 and a cyclohexanecarboxylate ester at position 4. Its Z-configuration at the exocyclic double bond (C2 position) is critical for stereochemical stability and biological interactions. The thiophen-2-ylmethylene substituent introduces sulfur-containing aromaticity, distinguishing it from methoxy- or quinoline-substituted analogs.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S/c21-19-16-9-8-14(23-20(22)13-5-2-1-3-6-13)11-17(16)24-18(19)12-15-7-4-10-25-15/h4,7-13H,1-3,5-6H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWSBWACJQWAP-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties, suggesting that this compound may have similar effects at the molecular and cellular level.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups contributing to its biological properties:
- Dihydrobenzofuran moiety : Known for various biological activities, including antioxidant and anti-inflammatory effects.
- Thiophenyl group : Often associated with enhanced pharmacological properties due to its electron-withdrawing characteristics.
- Cyclohexanecarboxylate : This ester group may influence lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate exhibit cytotoxic effects against various cancer cell lines. For instance:
- A related dihydrobenzofuran derivative demonstrated significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines, suggesting potential applicability in cancer therapy .
- The mechanism of action may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activity. For example:
- Derivatives of benzofuran have been evaluated for their antibacterial and antifungal properties, with some exhibiting potent effects against pathogenic strains .
Antioxidant Activity
The presence of the benzofuran moiety is often linked to antioxidant properties:
- Studies suggest that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.
Table 1: Summary of Biological Activities
Mechanistic Studies
Research into the mechanism of action for similar compounds has highlighted several pathways:
- Apoptosis Induction : Compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives inhibit key proteins involved in cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels, contributing to their antioxidant effects.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving the cyclization of thiophene derivatives with benzofuran systems. Techniques such as density functional theory (DFT) investigations have been employed to optimize the synthetic pathways and predict the electronic properties of the compound. The structural elucidation typically involves spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the molecular architecture.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including those related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate. The antioxidant activity is often evaluated using assays such as ABTS and DPPH, where compounds exhibit significant inhibition rates against free radicals. For instance, certain derivatives have shown inhibition percentages comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The compound has demonstrated notable antibacterial properties against various Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance antibacterial efficacy. Compounds with amino or methoxy substituents have been particularly effective due to increased hydrophilicity and interaction with bacterial membranes .
Anticancer Potential
Preliminary investigations into the anticancer potential of this compound reveal promising results against several cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells, attributed to the presence of the benzofuran moiety which is known for its cytotoxic effects. Ongoing studies are aimed at elucidating these mechanisms further .
Material Science Applications
In addition to biological applications, derivatives of this compound are being explored for use in materials science. Their unique electronic properties make them suitable candidates for applications in organic photovoltaics and conductive polymers. The incorporation of thiophene units enhances charge mobility and stability in organic electronic devices .
Case Study: Synthesis of Thiophene Derivatives
A recent study synthesized a series of thiophene derivatives that included this compound as a key intermediate. The synthesized compounds were evaluated for their antioxidant and antibacterial activities, demonstrating significant biological effects that warrant further exploration in drug development .
Case Study: DFT Studies
DFT studies conducted on related compounds provided insights into their electronic properties and stability, suggesting that modifications could lead to enhanced biological activity and material properties. This computational approach aids in predicting the behavior of these compounds in various applications before experimental validation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in the substituents at the C2 methylene group and the benzofuran core. Below is a comparative analysis:
Key Observations :
- Thiophene vs. Methoxy Groups : The thiophene substituent in the target compound introduces sulfur-mediated polarizability, contrasting with the electron-donating methoxy groups in and . This difference may alter binding to biological targets (e.g., enzymes or receptors) due to varying electronic and steric profiles.
- Brominated Thiophene (A2) : The bromine atom in A2 increases molecular weight and may enhance cytotoxicity via halogen bonding, though toxicity risks could also rise .
- Quinoline Derivatives (B1-B3): These analogs exhibit higher molecular weights (~620 g/mol) due to acetylated tetrahydro-2H-pyran moieties, which likely improve solubility but complicate synthetic yields (62–69%) compared to simpler benzofuran derivatives .
Melting Points and Stability
- Target Compound : Melting point data are unavailable, but analogs with similar frameworks (e.g., A2 and B1-B3) show melting points between 189.9°C and 219.6°C, suggesting solid-state stability under standard conditions .
- Impact of Substituents: The quinoline-substituted B3 (mp 219.3–219.6°C) has a higher melting point than B1 (mp 189.9–190.2°C), likely due to stronger intermolecular interactions from the extended aromatic system .
Antitumor Potential
- Quinoline Derivatives (B1-B3): Exhibited antitumor activity in preliminary assays, with IC50 values likely influenced by the quinoline moiety’s ability to intercalate DNA or inhibit kinases .
- However, direct data for the target compound are lacking.
Toxicity Considerations
Structural Validation and Computational Insights
- Crystallographic Tools : Programs like SHELX and Mercury () enable precise determination of Z-configuration and crystal packing, critical for confirming the stereochemistry of analogs like those in and .
- Lumping Strategy : suggests that analogs with similar benzofuran cores (e.g., methoxy vs. thiophene substituents) could be grouped for computational modeling to predict properties like logP or binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
